3-Iodobenzoic acid
Overview
Description
3-Iodobenzoic acid is an organic compound with the molecular formula C₇H₅IO₂. It consists of a benzoic acid core with an iodine atom attached to the third position of the benzene ring. This compound is a white solid that is practically insoluble in water . It is one of the three isomers of iodobenzoic acid, the others being 2-iodobenzoic acid and 4-iodobenzoic acid .
Mechanism of Action
Target of Action
3-Iodobenzoic acid is an organic compound with the formula IC6H4COOH, consisting of a carboxylic acid group and an iodine atom bonded to a central benzene ring . It can be considered as an iodinated derivative of benzoic acid
Mode of Action
It is known that it is used as a uv absorbing background electrolyte in the separation of uncharged cyclodextrins and their derivatives by capillary electrophoresis .
Biochemical Pathways
Its role in the separation of uncharged cyclodextrins suggests it may interact with these molecules and potentially influence their biochemical pathways .
Pharmacokinetics
It is known that it is practically insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
It has been used in the solid phase synthesis of γ-turn mimetic library , suggesting it may have a role in influencing protein structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water is low , which means its effectiveness could be influenced by the hydration levels in its environment. Additionally, it is used as a UV absorbing agent , suggesting that light exposure could impact its stability and function.
Biochemical Analysis
Biochemical Properties
It is known that 3-Iodobenzoic acid is used as a UV absorbing background electrolyte in the separation of uncharged cyclodextrins and their derivatives by capillary electrophoresis .
Cellular Effects
It is known that iodinated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that iodinated compounds can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that iodinated compounds can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that iodinated compounds can have various effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that iodinated compounds can interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that iodinated compounds can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that iodinated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
3-Iodobenzoic acid can be synthesized through various methods. One common laboratory method involves the iodination of benzoic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions to introduce the iodine atom at the meta position of the benzene ring .
In industrial settings, this compound can be produced by the diazotization of 3-aminobenzoic acid followed by treatment with potassium iodide. This method involves converting the amino group to a diazonium salt, which then reacts with potassium iodide to form the iodinated product .
Chemical Reactions Analysis
3-Iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation Reactions: The carboxylic acid group can be oxidized to form more complex structures.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Common reagents used in these reactions include thionyl chloride for oxidation, lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
3-Iodobenzoic acid is similar to other iodobenzoic acids, such as 2-iodobenzoic acid and 4-iodobenzoic acid. the position of the iodine atom significantly influences the compound’s reactivity and applications . For example:
2-Iodobenzoic acid: The iodine atom is at the ortho position, which can lead to different steric and electronic effects compared to this compound.
4-Iodobenzoic acid: The iodine atom is at the para position, which can result in different reactivity patterns and applications.
These differences highlight the uniqueness of this compound and its specific uses in various fields.
Properties
IUPAC Name |
3-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBWBCRPWVKFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2532-18-5 (hydrochloride salt) | |
Record name | 3-Iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6060682 | |
Record name | Benzoic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-51-9 | |
Record name | 3-Iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-IODOBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-IODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ZCP9G95X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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